molecular formula C14H16N2O4 B2700932 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421465-13-5

2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2700932
CAS No.: 1421465-13-5
M. Wt: 276.292
InChI Key: AKLNHUYLQCTLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the benzamide class, which is known for its significant role in various medical, industrial, and biological fields .

Preparation Methods

The synthesis of 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide typically involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction is carried out using triethylamine as a base and tetrahydrofuran as a solvent . The yields of the synthesized compounds can vary, with 2,3-dimethoxybenzamides obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides are prepared in higher yields of 40–72% .

Chemical Reactions Analysis

2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential biological activity, including antioxidant and antibacterial properties . It has shown effective total antioxidant, free radical scavenging, and metal chelating activity . Additionally, it has demonstrated in vitro antibacterial activity against both gram-positive and gram-negative bacteria . These properties make it a promising candidate for further research in medical and industrial applications .

Mechanism of Action

The mechanism of action of 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to interact with specific enzymes and receptors, leading to its observed antioxidant and antibacterial effects.

Comparison with Similar Compounds

Similar compounds to 2-((4-(2-Methoxyacetamido)but-2-yn-1-yl)oxy)benzamide include other benzamide derivatives such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological properties.

Properties

IUPAC Name

2-[4-[(2-methoxyacetyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-10-13(17)16-8-4-5-9-20-12-7-3-2-6-11(12)14(15)18/h2-3,6-7H,8-10H2,1H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLNHUYLQCTLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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